molecular formula C9H18O2 B12663205 trans-4-Methyl-2-pentyl-1,3-dioxolane CAS No. 26563-75-7

trans-4-Methyl-2-pentyl-1,3-dioxolane

Cat. No.: B12663205
CAS No.: 26563-75-7
M. Wt: 158.24 g/mol
InChI Key: GWMSIWCZZKMUQM-IUCAKERBSA-N
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Description

trans-4-Methyl-2-pentyl-1,3-dioxolane: is an organic compound with the molecular formula C9H18O2 . . . It is a colorless to pale yellow liquid with a mild, fruity, pear-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methyl-2-pentyl-1,3-dioxolane typically involves the condensation of hexanal with propylene glycol. This reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction mixture is then neutralized and the product is purified by distillation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-4-Methyl-2-pentyl-1,3-dioxolane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is studied for its potential as a flavoring agent. It is evaluated for its safety and efficacy in various food products .

Industry: The compound is used in the fragrance and flavor industry due to its mild, fruity odor. It is incorporated into perfumes, cosmetics, and food products to enhance their sensory properties .

Comparison with Similar Compounds

Comparison:

Uniqueness: trans-4-Methyl-2-pentyl-1,3-dioxolane is unique due to its specific structure, which imparts a distinct fruity odor. This makes it particularly valuable in the fragrance and flavor industry .

Properties

CAS No.

26563-75-7

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(2S,4S)-4-methyl-2-pentyl-1,3-dioxolane

InChI

InChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1

InChI Key

GWMSIWCZZKMUQM-IUCAKERBSA-N

Isomeric SMILES

CCCCC[C@H]1OC[C@@H](O1)C

Canonical SMILES

CCCCCC1OCC(O1)C

Origin of Product

United States

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